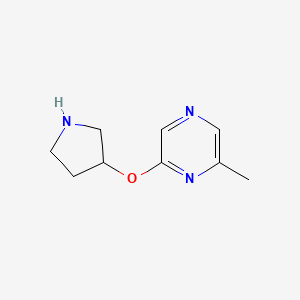

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine

Description

Significance of the Pyrazine (B50134) Core in Contemporary Chemical and Biological Research

The pyrazine core is a privileged scaffold in drug discovery and medicinal chemistry, valued for its presence in both natural and synthetic compounds with diverse pharmacological activities. nih.goveurekaselect.com Its unique electronic properties, arising from the two nitrogen atoms, allow it to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. nih.gov This structural feature contributes to the wide range of biological activities exhibited by pyrazine derivatives, including anticancer, antimicrobial, anti-inflammatory, antitubercular, and antidiabetic effects. nih.govontosight.airesearchgate.net

The versatility of the pyrazine ring is demonstrated by its incorporation into several clinically approved drugs, highlighting its importance in treating human diseases. mdpi.commdpi.com The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine heterocycle. mdpi.com These drugs target a variety of conditions, showcasing the broad therapeutic applicability of this chemical moiety. mdpi.commdpi.com

Table 1: Examples of Clinically Used Drugs Containing a Pyrazine Core

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Pyrazinamide | Antitubercular Agent | Treatment of tuberculosis. mdpi.com |

| Bortezomib | Proteasome Inhibitor | Treatment of multiple myeloma. mdpi.comnih.gov |

| Amiloride | Diuretic | Management of high blood pressure and congestive heart failure. mdpi.com |

| Favipiravir | Antiviral Agent | Treatment of influenza and other viral infections. nih.gov |

| Paritaprevir | Antiviral Agent | Treatment of Hepatitis C. mdpi.com |

The pyrazine nucleus is also a key building block in total synthesis and the development of new synthetic methodologies. mdpi.comnih.gov Its chemical reactivity has been explored to create complex molecules, including natural product hybrids that often exhibit enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds. mdpi.com

Overview of Pyrrolidine (B122466) and Methyl Substituents in Bioactive Molecules and Synthetic Strategies

The biological activity and pharmaceutical properties of a core scaffold like pyrazine are significantly modulated by its substituents. In 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine, the pyrrolidine ring and the methyl group are critical for defining its potential utility.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a widely used scaffold in medicinal chemistry. researchgate.netdntb.gov.ua Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, three-dimensional (3D) structure. dntb.gov.ua This 3D geometry is highly advantageous in drug design as it allows for a more efficient exploration of the pharmacophore space and can lead to improved binding affinity and selectivity for biological targets. researchgate.netdntb.gov.ua

A key feature of the pyrrolidine ring is the potential for stereoisomerism, as it can possess up to four stereogenic centers. nih.gov The specific spatial orientation of substituents on the ring can result in different biological profiles for different stereoisomers, a critical consideration in the design of enantioselective drugs. researchgate.netnih.gov The nitrogen atom in the ring also imparts polarity and acts as a hydrogen bond acceptor, influencing the compound's physicochemical properties such as solubility and lipophilicity. nih.gov

Table 2: Comparison of Physicochemical Parameters

| Compound | Polar Surface Area (PSA) | pKBHX | Dipole Moment (D) |

|---|---|---|---|

| Cyclopentane | 0.00 | - | 0.00 |

| Pyrrole | 12.03 | 0.15 | 1.80 |

| Pyrrolidine | 12.03 | 2.59 | 1.57 |

Data sourced from a 2021 review on pyrrolidine in drug discovery. nih.gov

The methyl group is one of the smallest and most common substituents in medicinal chemistry. Despite its simplicity, its addition can profoundly impact a molecule's properties. Methyl groups can enhance binding affinity to a target protein by engaging in hydrophobic interactions within a binding pocket. rsc.org Furthermore, the introduction of a methyl group can improve a compound's metabolic stability. nih.gov By sterically hindering sites that are susceptible to metabolic enzymes like cytochrome P450, a methyl group can prevent or slow down metabolic degradation, leading to better pharmacokinetic profiles. nih.gov

Synthetic strategies for incorporating these moieties vary. Pyrrolidine-containing compounds are often synthesized using the non-essential amino acid L-proline as a chiral building block. nih.gov Other methods include the functionalization of pre-formed pyrrolidine rings or the construction of the ring from various cyclic or acyclic precursors. dntb.gov.ua

Research Rationale for Investigating this compound

The specific compound this compound is not extensively documented as a final therapeutic agent in publicly available literature. Instead, its structure suggests its primary role is that of a valuable chemical intermediate or building block for the synthesis of more complex, biologically active molecules. The rationale for its investigation is rooted in the strategic combination of its three key components:

The Bioactive Pyrazine Core: As established, the pyrazine ring is a well-validated scaffold for generating compounds with a wide spectrum of therapeutic activities, including roles as protein kinase modulators. nih.govgoogle.com

The Favorable Pyrrolidine Moiety: The inclusion of the pyrrolidine ring introduces desirable three-dimensional structural characteristics that are often sought in modern drug design to enhance target selectivity and binding affinity. dntb.gov.ua Its stereochemical potential allows for the synthesis of distinct isomers with potentially different biological activities. researchgate.net

The Modulating Methyl Group: The methyl substituent can fine-tune the molecule's properties by improving metabolic stability and potentially increasing potency through hydrophobic interactions. nih.govrsc.org

By combining these three elements, this compound represents a versatile scaffold. Researchers can use it as a starting point to generate a library of derivative compounds by modifying the pyrrolidine ring or other positions on the pyrazine core. This approach is common in drug discovery campaigns, particularly in the development of inhibitors for enzyme families like protein kinases, where a core structure is systematically decorated with different functional groups to optimize activity against a specific target. Therefore, the investigation of this compound is driven by its potential to accelerate the discovery of novel and effective therapeutic agents.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-6-(piperazin-1-yl)pyrazine |

| 2-aminopyrazine |

| 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine |

| 2,5-dibromopyrazine |

| 3,6-dichloropyrazine-2-carbonitrile |

| Amiloride |

| Bortezomib |

| Cyclopentane |

| Favipiravir |

| L-proline |

| Paritaprevir |

| Pyrazinamide |

| Pyrazine |

| Pyrrole |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-3-yloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-4-11-6-9(12-7)13-8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWRYIOJIFOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Methyl 6 Pyrrolidin 3 Yloxy Pyrazine and Analogues

Precursor Synthesis and Functionalization Approaches

The construction of the target molecule is predicated on the successful synthesis of two primary building blocks: a functionalized pyrazine (B50134) ring and a substituted pyrrolidin-3-ol moiety.

Synthesis of Substituted Pyrazine Intermediates for Ether Linkage

The pyrazine core provides a crucial scaffold for the final compound. Its synthesis and functionalization to allow for the subsequent ether linkage are critical first steps. A common precursor is a pyrazine ring bearing a leaving group, such as a halogen, which can be displaced by the pyrrolidinol nucleophile.

Various methods have been developed for the synthesis of substituted pyrazines. rsc.org Classical approaches often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. More contemporary methods offer greater control over substitution patterns and functional group tolerance. For instance, the cyclization of N-allyl malonamides after diazidation presents a route to 2,3-disubstituted pyrazines. rsc.orgresearchgate.net This method can be performed either thermally in xylene or mediated by copper(I) iodide in acetic acid, with the latter often providing improved yields and fewer by-products. rsc.org

Another versatile strategy involves the reaction of alpha-hydroxy ketones with a nitrogen source like ammonium (B1175870) hydroxide. researchgate.net This approach allows for the synthesis of a diverse array of pyrazines by modifying the starting ketone. researchgate.net For installing the required methyl group and a suitable leaving group (e.g., chlorine) for the ether linkage, a multi-step sequence starting from a commercially available aminopyrazine can be employed. This may involve diazotization and substitution reactions to introduce the desired functionalities. mdpi.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, have also been utilized to modify halogenated pyrazines, offering a powerful tool for introducing a variety of substituents onto the pyrazine core. rsc.org

Below is a table summarizing selected synthetic routes to functionalized pyrazine intermediates.

| Starting Material(s) | Key Reagents/Conditions | Product Type | Yield (%) | Reference(s) |

| N-allyl malonamide | 1. NaN₃, TfN₃ 2. CuI, Acetic Acid, 120°C | 3-Hydroxy-2-pyrazinecarboxylic acid derivative | 68 | rsc.org |

| 1-Hydroxy-acetone | NH₄OH, varying T, pH | Array of alkylpyrazines | ~50-55 | researchgate.net |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid, Pd(PPh₃)₄ | 2,5-Diaryl-3,6-dimethylpyrazine | 76 | rsc.org |

| Ethylene diamine, Propylene glycol | Silver catalyst, 300-400°C | 2-Methylpyrazine (B48319) | 65-73 | google.com |

| Acetophenone, Ethylene diamine | [Cu₂(bdc)₂(bpy)], Air, DMF | 2,5-Diphenyl-3,6-dihydropyrazine | High | researchgate.net |

Preparation of Substituted Pyrrolidin-3-ol Moieties

The pyrrolidin-3-ol fragment is the second key component, providing the nucleophilic hydroxyl group for the etherification step. The stereochemistry of this moiety is often critical for biological activity, necessitating stereoselective synthetic methods.

A powerful and widely used method for constructing the pyrrolidine (B122466) ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.govacs.org This approach can generate multiple stereocenters in a single step with high levels of control. Chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity. acs.orgresearchgate.net

Alternatively, substituted pyrrolidines can be synthesized from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.com These amino acids provide a chiral pool from which various substituted pyrrolidinols can be derived through functional group manipulations, such as reduction and substitution reactions. mdpi.com Biocatalytic methods have also emerged as an efficient strategy. For example, transaminases can be used for the asymmetric synthesis of chiral cyclic amines, including pyrrolidines, starting from ω-chloroketones. acs.org This enzyme-triggered cyclization can produce enantiopure products in high yields. acs.org

The table below outlines common strategies for preparing the pyrrolidin-3-ol precursor.

| Synthetic Strategy | Key Precursors | Key Reagents/Conditions | Product Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Ag₂CO₃ catalyst | Densely substituted pyrrolidines, high diastereoselectivity | acs.org |

| Chiral Pool Synthesis | 4-Hydroxyproline | Mesylation, reduction, etc. | Enantiopure pyrrolidine derivatives | mdpi.com |

| Biocatalytic Cyclization | ω-chloroketones | Transaminase (TA), Isopropylamine (IPA) | Enantiopure (R)- or (S)-2-substituted pyrrolidines | acs.org |

Key Coupling Reactions for Constructing the 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine Scaffold

With both heterocyclic precursors in hand, the central ether linkage is formed through a carefully selected coupling reaction. The choice of reaction depends on the specific functional groups present on the pyrazine and pyrrolidinol fragments.

Optimized Etherification Reactions (e.g., Mitsunobu, Nucleophilic Aromatic Substitution)

Two primary methods for forming the aryl ether bond in this context are the Mitsunobu reaction and nucleophilic aromatic substitution (SNAr).

The Mitsunobu reaction is a versatile and reliable method for coupling a primary or secondary alcohol with a pronucleophile, such as the acidic N-H of a hydroxypyrazine, although it is more commonly used to couple an alcohol with an acidic component like a phenol (B47542) or carboxylic acid. beilstein-journals.orgnih.gov In the context of forming the target ether, it involves the reaction of pyrrolidin-3-ol with a 6-hydroxy-2-methylpyrazine under the action of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). nih.gov A key advantage of the Mitsunobu reaction is its typically mild conditions and stereochemical inversion at the alcohol's chiral center, which must be considered when designing the synthesis of a specific enantiomer. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) is another powerful strategy, particularly when the pyrazine ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen (e.g., 2-chloro-6-methylpyrazine). rsc.org The reaction proceeds by the addition of the deprotonated pyrrolidin-3-ol (alkoxide) to the electron-deficient pyrazine ring, followed by the elimination of the leaving group. nih.gov The alkoxide is typically generated in situ using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The efficiency of SNAr reactions on pyrazines makes this a common and scalable approach. rsc.org

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing side reactions.

For Mitsunobu reactions , key parameters to optimize include the choice of phosphine and azodicarboxylate, the solvent (commonly THF or DCM), and the reaction temperature. beilstein-journals.org Careful, slow addition of the azodicarboxylate is often necessary to control the reaction's exothermicity. beilstein-journals.org

For SNAr reactions , optimization involves the selection of the base, solvent, and temperature. Stronger bases like NaH in an aprotic polar solvent such as DMF or DMSO are often effective. nih.gov The temperature can be varied to control the reaction rate; in some cases, microwave irradiation has been shown to significantly accelerate cross-coupling reactions on pyrazine systems, leading to shorter reaction times and improved yields. rsc.orgresearchgate.net The presence of multiple donor groups on the pyrazine ring can deactivate it towards SNAr, necessitating harsher conditions. rsc.org

The table below provides a comparative overview of these etherification reactions.

| Reaction | Key Reagents | Typical Conditions | Advantages | Considerations |

| Mitsunobu | PPh₃, DIAD/DEAD | THF or DCM, 0°C to RT | Mild conditions, stereochemical inversion | Stoichiometric by-products (phosphine oxide, hydrazine) can complicate purification |

| SNAr | NaH, K₂CO₃, or Cs₂CO₃ | DMF, DMSO, or ACN, RT to reflux | High-yielding, scalable, uses readily available halo-pyrazines | Requires an electron-deficient pyrazine ring, can be sensitive to steric hindrance |

Systematic Synthetic Modifications and Analog Design for Structure-Activity Probing

To explore the structure-activity relationship (SAR), systematic modifications are made to the core this compound scaffold. Analogue design typically focuses on three regions: the pyrazine ring, the pyrrolidine ring, and the ether linkage.

Pyrazine Ring Modifications: The methyl group at the 2-position can be replaced with other alkyl groups, halogens, or small electron-withdrawing or donating groups. This can be achieved by starting with differently substituted pyrazine precursors. researchgate.netgoogle.com Further substitution at the 3- or 5-positions of the pyrazine ring can be explored using advanced cross-coupling methodologies on di-halogenated pyrazines. rsc.org

Pyrrolidine Ring Modifications: The pyrrolidine moiety offers significant opportunities for modification. Substituents can be introduced at various positions (1, 2, 4, or 5) to probe steric and electronic effects. For example, modifying the N1 position with different alkyl or acyl groups is a common strategy. mdpi.com The stereochemistry of the substituents on the pyrrolidine ring is also a critical variable to investigate. acs.org Synthesizing analogues with different substitution patterns can be accomplished by selecting appropriately derivatized pyrrolidin-3-ol precursors. researchgate.netmdpi.com

Linker Modifications: While the core structure features an ether linkage, analogues can be designed where the oxygen atom is replaced with other functionalities, such as a sulfur atom (thioether) or an amino group (secondary amine), to assess the importance of the ether oxygen for biological activity.

These systematic modifications allow medicinal chemists to build a comprehensive understanding of the SAR, identifying key structural features responsible for the desired biological effects and guiding the design of more potent and selective compounds. polyu.edu.hk

Regioselective Functionalization of the Pyrazine Ring

The synthesis of the target compound, this compound, primarily relies on the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a pre-functionalized pyrazine ring, typically a halo-pyrazine, which serves as an electrophilic substrate for the incoming nucleophile.

A common and efficient starting material for this synthesis is 2-chloro-6-methylpyrazine (B130241) . The chlorine atom at the 2-position of the pyrazine ring activates it for nucleophilic attack, a well-established principle in heterocyclic chemistry. The presence of the nitrogen atoms in the pyrazine ring facilitates this reaction by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org

The key synthetic step involves the reaction of 2-chloro-6-methylpyrazine with 3-hydroxypyrrolidine . In this reaction, the hydroxyl group of 3-hydroxypyrrolidine acts as the nucleophile, displacing the chloride ion on the pyrazine ring to form the desired ether linkage. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the reaction.

Beyond this direct substitution, other regioselective functionalization methods for pyrazine rings have been developed, which can be applied to the synthesis of more complex analogues. These include:

Directed C-H Functionalization : This modern approach allows for the direct introduction of functional groups at specific positions on the pyrazine ring without the need for pre-installed leaving groups like halogens. researchgate.netnih.gov While not the primary route to the title compound, it offers a powerful tool for creating diverse analogues.

Metal-Catalyzed Cross-Coupling Reactions : Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine ring, often starting from a halogenated pyrazine derivative. researchgate.net

Structural Variations in the Pyrrolidine Moiety and Linker Region

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. nih.govresearchgate.net Its three-dimensional structure and the potential for introducing various substituents make it a valuable component in drug design. nih.gov The synthesis of analogues of this compound can involve numerous structural modifications to the pyrrolidine moiety and the ether linker.

Variations in the pyrrolidine moiety can be achieved by utilizing differently substituted 3-hydroxypyrrolidine derivatives as nucleophiles in the SNAr reaction. These derivatives can be synthesized from readily available precursors like amino acids (e.g., serine or 4-hydroxyproline). nih.govunirioja.es For instance, the synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives has been reported, showcasing the potential for creating highly functionalized building blocks. unirioja.es Palladium-catalyzed hydroarylation of pyrrolines also offers a direct route to 3-aryl pyrrolidines. researchgate.netchemrxiv.org

Examples of structural modifications include:

Substitution on the Pyrrolidine Ring : Alkyl, aryl, or functional groups can be introduced at various positions of the pyrrolidine ring to explore structure-activity relationships (SAR). For instance, introducing substituents at the 1-position (the nitrogen atom) or at other carbon atoms of the ring can influence the compound's physicochemical properties and biological target interactions.

Stereochemistry : The pyrrolidine ring in 3-hydroxypyrrolidine contains a stereocenter. The use of enantiomerically pure (R)- or (S)-3-hydroxypyrrolidine will result in the corresponding chiral isomers of the final product. The stereochemistry of the pyrrolidine moiety can be a critical determinant of biological activity.

Linker Modification : While the primary focus is on an ether linkage (-O-), alternative linkers can be explored. For example, replacing the oxygen atom with a sulfur atom (thioether) or a nitrogen atom (amino) would lead to different classes of analogues with distinct properties. These can be synthesized by reacting 2-chloro-6-methylpyrazine with the corresponding 3-mercaptopyrrolidine or 3-aminopyrrolidine (B1265635) derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 6 Pyrrolidin 3 Yloxy Pyrazine

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive solid-state structure of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine determined by single-crystal X-ray diffraction has not been reported in publicly accessible scientific literature. While X-ray crystallography remains a principal technique for the unambiguous determination of molecular structures in the solid state, providing precise information on bond lengths, bond angles, and crystal packing, such a study for this specific compound is not currently available.

The determination of a crystal structure through X-ray crystallography involves a multi-step process. Initially, a high-quality single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the exact three-dimensional arrangement of the molecule within the crystal lattice.

Although specific crystallographic data for this compound is not available, analysis of structurally related pyrazine (B50134) derivatives provides insights into the potential solid-state conformations and intermolecular interactions that might be expected. Studies on various pyrazine-containing compounds have revealed a range of crystal packing motifs, often influenced by hydrogen bonding and π-π stacking interactions.

Without experimental data, any discussion of the specific crystal system, space group, unit cell dimensions, and detailed intramolecular geometry of this compound would be speculative. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state architecture. Such a study would be invaluable for understanding its structure-property relationships and for the rational design of related molecules with specific physicochemical properties.

Structure Activity Relationship Sar Studies of 2 Methyl 6 Pyrrolidin 3 Yloxy Pyrazine Derivatives

Impact of Substituent Variations on Molecular Recognition and Biological Interactions

Substitutions on the Pyrazine (B50134) Ring:

The pyrazine ring serves as a crucial scaffold for orienting the key pharmacophoric elements. Variations at the 2- and 6-positions of the pyrazine core can impact ligand-receptor interactions. While the methyl group at the 2-position is a common feature, alterations to the substituent at the 6-position, which connects to the pyrrolidin-3-yloxy moiety, can affect the molecule's electronic properties and steric profile.

Studies on analogous compounds, such as 6-substituted nicotine derivatives, have shown that the nature of the substituent on the aromatic ring can influence binding affinity at nAChRs. researchgate.net For instance, the introduction of lipophilic substituents at the 6-position of the pyridine ring in nicotine analogs has been shown to contribute to nAChR affinity, although this is also modulated by the steric bulk of the substituent, with larger groups potentially decreasing affinity. researchgate.net

Substitutions on the Pyrrolidine (B122466) Ring:

The pyrrolidin-3-yloxy moiety is a key determinant of the pharmacological activity of this class of compounds. The pyrrolidine ring's nitrogen atom is typically protonated at physiological pH, forming a cationic head that is essential for interaction with the negatively charged residues in the binding pocket of nAChRs.

A "methyl scan" of the pyrrolidinium ring of nicotine has revealed that even small modifications to this ring can lead to significant changes in receptor interactions. nih.gov Methylation at different positions on the pyrrolidine ring has been shown to have distinct effects on binding and agonist potency at α7 and α4β2 nAChRs. nih.gov For example, 2'-methylation of nicotine was found to enhance binding and agonist potency at α7 receptors. nih.gov Conversely, 4'-methylation decreased potency and efficacy at α7 receptors more significantly than at α4β2 receptors. nih.gov These findings suggest that the substitution pattern on the pyrrolidine ring of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine derivatives would likely have a profound impact on their activity and selectivity.

| Substituent Position (Nicotine Analog) | Effect on α7 nAChR Activity | Reference |

|---|---|---|

| 1'-N-ethyl | Reduced interaction compared to N-methyl | nih.gov |

| 2'-Methyl | Enhanced binding and agonist potency | nih.gov |

| 3'-trans-Methyl | Well-tolerated | nih.gov |

| 4'-Methyl | Decreased potency and efficacy | nih.gov |

| 5'-trans-Methyl | Retained considerable activity | nih.gov |

| 5'-cis-Methyl | Lacked agonist activity and low affinity | nih.gov |

Analysis of Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of atoms and functional groups in this compound derivatives is critical for their biological activity. Both positional isomerism and stereochemistry play pivotal roles in determining the affinity and efficacy of these compounds at their target receptors.

Positional Isomerism:

The position of the linkage between the pyrazine and pyrrolidine rings can significantly influence activity. While the focus of this article is on the 3-yloxy linkage, it is conceivable that shifting this connection to the 2-position of the pyrrolidine ring would alter the molecule's three-dimensional shape and its ability to fit into the receptor binding site.

Stereochemical Effects:

The pyrrolidine ring of this compound contains a chiral center at the 3-position. Consequently, the compound can exist as two enantiomers, (R)- and (S)-2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities.

Studies on other chiral ligands targeting nAChRs have consistently demonstrated the importance of stereochemistry. For example, in a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives, the (R)-enantiomer was identified as a potent and selective modulator of the α7 nAChR. nih.gov This highlights the stereospecific nature of the interaction between the ligand and the receptor.

The stereochemistry of substituents on the pyrrolidine ring also has a profound impact. As mentioned previously, a methyl scan of nicotine showed that the relative configuration (cis- or trans-) of methyl substituents on the pyrrolidinium ring with respect to the pyridyl substituent leads to significant differences in activity. nih.gov For instance, trans-5'-methylnicotine retained considerable α7 receptor activity, whereas cis-5'-methylnicotine lacked agonist activity and had low affinity. nih.gov

| Compound | Stereochemistry | Observed Activity | Reference |

|---|---|---|---|

| 2-((pyridin-3-yloxy)methyl)piperazine derivative | (R)-enantiomer | Potent and selective α7 nAChR modulator | nih.gov |

| 5'-methylnicotine | trans | Retained considerable α7 receptor activity | nih.gov |

| 5'-methylnicotine | cis | Lacked agonist activity and low affinity | nih.gov |

Correlation of Conformational Preferences with Observed Biological Activity

The three-dimensional conformation adopted by a molecule is a critical factor in its ability to bind to a biological target. For derivatives of this compound, the preferred conformation will dictate the spatial relationship between the pyrazine ring and the cationic head of the pyrrolidine ring, which is crucial for effective interaction with the nAChR.

The flexibility of the molecule, particularly around the ether linkage connecting the two ring systems, allows it to adopt various conformations. However, certain conformations will be energetically more favorable. Computational modeling and experimental techniques can provide insights into these preferred conformations.

Studies on structurally related 2-substituted piperazines as α7 nAChR agonists have shown that the conformational preference of the piperazine ring is a key determinant of binding. nih.gov In these studies, the axial conformation was found to be preferred, and for ether-linked compounds, this conformation was further stabilized by an intramolecular hydrogen bond. nih.gov This axial orientation was found to place the basic and pyridyl nitrogens in a spatial arrangement that mimics the potent nAChR agonist, nicotine. nih.gov

It is plausible that similar conformational constraints are important for the biological activity of this compound derivatives. The preferred conformation would need to present the key pharmacophoric features in an optimal orientation to interact with the amino acid residues in the binding pocket of the α7 nAChR.

Mechanistic Research on Biological Activities of 2 Methyl 6 Pyrrolidin 3 Yloxy Pyrazine in Vitro/preclinical Focus

Enzymatic Inhibition Studies (e.g., Kinases, other relevant enzymes)

Target Identification and Validation Through Screening (e.g., Kinase Panels)

Information regarding the screening of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine against panels of kinases or other enzymes to identify its primary molecular targets is not available in the public domain.

Enzyme Kinetics and Determination of Inhibition Modes (e.g., ATP-Competitive)

There are no published studies detailing the enzyme kinetics or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound against any specific enzymatic target.

Cellular Pathway Modulation Investigations and Signaling Cascades

Analysis of Downstream Effectors and Gene Expression Changes

Research detailing how this compound may modulate cellular signaling pathways, including its effects on downstream effector proteins and any resultant changes in gene expression, has not been publicly reported.

Protein Level Changes and Post-Translational Modifications

There is no available data on the impact of this compound on protein expression levels or post-translational modifications within treated cells.

Cellular Phenotypic Studies (e.g., Cell Viability, Apoptosis, Cell Cycle Perturbation, Cell Migration)

Studies investigating the effects of this compound on cellular phenotypes such as cell viability, the induction of apoptosis, perturbations to the cell cycle, or the inhibition of cell migration have not been found in the scientific literature. Consequently, no data tables on these cellular responses can be generated.

Molecular Docking and Binding Affinity Predictions with Specific Biological Targets

Computational modeling and structural biology have provided significant insights into the binding mechanism of this compound, also known as PF-06650833 or Zimlovisertib, with its primary biological target, Interleukin-1 Receptor Associated Kinase 4 (IRAK4). These studies are foundational to understanding the compound's high potency and selectivity.

Analysis of the co-crystal structure of PF-06650833 bound to the kinase domain of IRAK4 (PDB ID: 5UIU) reveals a detailed picture of its binding mode. nih.govrcsb.org The inhibitor sits (B43327) within the ATP-binding pocket, establishing key interactions with several amino acid residues that are crucial for its inhibitory activity. nih.gov

A defining feature of the interaction is the two-point hydrogen bond network formed with the hinge region of the kinase, a common characteristic for many kinase inhibitors. Specifically, PF-06650833 engages with the backbone of residues Met265 and Val263. nih.gov This bidentate interaction is a critical anchor for the molecule within the active site. Further stabilizing the bound conformation is a van der Waals interaction between the methyl ether on the isoquinoline (B145761) portion of the molecule and the gatekeeper residue, Tyr262. nih.gov An intramolecular hydrogen bond is also observed, which helps to lock the molecule in its bioactive conformation. nih.gov

The development of PF-06650833 from initial fragment hits was guided by such structural insights, allowing for the optimization of potency and physicochemical properties. acs.org While specific binding energy values from molecular docking simulations for PF-06650833 are not consistently reported across literature, the high potency is quantified by its IC₅₀ values. In enzymatic assays, PF-06650833 demonstrates an IC₅₀ of approximately 0.2 nM, and in human peripheral blood mononuclear cell (PBMC) assays, the IC₅₀ is 2.4 nM. medchemexpress.com For context, other potent IRAK4 inhibitors have shown predicted binding free energies in the range of -7.94 kcal/mol in molecular docking studies. nih.gov In some screening campaigns for novel IRAK4 inhibitors, a docking score threshold of less than -9.503 kcal/mol has been used to identify promising candidates. researchgate.net

The detailed interactions derived from X-ray crystallography provide a static but high-resolution view of the binding. These structural data are paramount for rationalizing the compound's structure-activity relationship (SAR) and its high degree of selectivity for IRAK4 over other kinases, including the closely related IRAK1. nih.govnih.gov

The key molecular interactions between this compound and the IRAK4 active site are summarized below.

| IRAK4 Residue | Interaction Type | Interacting Moiety of Compound |

|---|---|---|

| Met265 (backbone) | Hydrogen Bond | Hinge-binding region |

| Val263 (backbone) | Hydrogen Bond | Hinge-binding region |

| Tyr262 (gatekeeper) | van der Waals | Isoquinoline methyl ether |

Exploration of Research Applications for 2 Methyl 6 Pyrrolidin 3 Yloxy Pyrazine and Its Derivatives

Application as Chemical Probes for Investigating Biological Systems

Pyrazine (B50134) derivatives are frequently employed as chemical probes to investigate biological systems due to their ability to interact with specific biological macromolecules. pipzine-chem.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with protein targets such as kinases. pharmablock.com While no specific studies detailing the use of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine as a chemical probe have been identified, the general class of pyrazines has been instrumental in the development of probes for various biological processes.

For instance, substituted pyrazines have been designed as fluorescent probes to detect specific analytes or changes in the cellular environment. The inherent aromaticity and potential for functionalization of the pyrazine ring allow for the attachment of fluorophores and targeting moieties. The pyrrolidin-3-yloxy substituent on this compound could potentially be functionalized for such purposes, enabling its use in cellular imaging or as a tool to study specific protein-ligand interactions.

Table 1: Examples of Pyrazine Derivatives as Chemical Probes

| Pyrazine Derivative | Application | Biological Target/System |

| Substituted Aminopyrazines | Kinase Inhibitor Probes | Protein Tyrosine Phosphatase SHP2 |

| Pyrazine-based Fluorescent Dyes | Cellular Imaging | Intracellular pH sensing |

| Biotinylated Pyrazines | Affinity-based Probes | Protein target identification |

This table is illustrative and provides examples of how pyrazine derivatives are used as chemical probes. Specific data for this compound is not available.

Role as Advanced Synthetic Intermediates in the Synthesis of Complex Bioactive Molecules

The pyrazine core is a versatile building block in organic synthesis, serving as an advanced intermediate for the construction of more complex, biologically active molecules. biosynce.comresearchgate.net The reactivity of the pyrazine ring allows for a variety of chemical transformations, including substitution, oxidation, and reduction, enabling the synthesis of diverse compound libraries. biosynce.com Although no specific synthetic routes employing this compound as an intermediate for a named complex bioactive molecule are documented in public research, its structure suggests potential utility in this area.

The pyrrolidin-3-yloxy group, for example, could be a key pharmacophoric element or a handle for further chemical modification. The methyl group on the pyrazine ring can also influence the reactivity and electronic properties of the scaffold. Pyrazine-based intermediates are crucial in the synthesis of a range of pharmaceuticals, including anticancer agents and treatments for neurological disorders. biosynce.com

Table 2: Bioactive Molecules Synthesized from Pyrazine Intermediates

| Pyrazine Intermediate | Resulting Bioactive Molecule Class | Therapeutic Area |

| 2-Chloropyrazines | Kinase Inhibitors | Oncology |

| Aminopyrazines | Antiviral Agents | Infectious Diseases |

| Pyrazine Carboxamides | Antipsychotic Drugs | Neurology |

This table provides examples of the role of pyrazine intermediates in the synthesis of bioactive molecules. The specific use of this compound as a synthetic intermediate is not documented in available literature.

Development of Novel Analytical Methods for Detection and Quantification in Research Matrices

The development of sensitive and specific analytical methods is crucial for the study of any chemical compound in biological and environmental matrices. For pyrazine derivatives, a variety of analytical techniques are employed. While there are no specific analytical methods published for this compound, the general approaches for pyrazine analysis are well-established.

These methods often involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry (MS) for definitive identification and quantification. The physicochemical properties of this compound, including its polarity and volatility, would dictate the most appropriate analytical methodology.

Table 3: Common Analytical Techniques for Pyrazine Derivatives

| Analytical Technique | Detector | Common Applications |

| HPLC | UV-Vis, Mass Spectrometry (MS) | Purity assessment, pharmacokinetic studies |

| GC | Flame Ionization (FID), MS | Flavor and fragrance analysis, environmental monitoring |

| Capillary Electrophoresis (CE) | UV-Vis, Laser-Induced Fluorescence | Analysis of charged pyrazine derivatives |

This table outlines common analytical methods for pyrazine derivatives. No specific methods for this compound have been reported.

Contribution to Chemical Library Diversity and Chemoinformatics Databases

Chemical libraries are essential tools in drug discovery for the identification of new lead compounds. The pyrazine scaffold is a valuable component in the design of these libraries due to its favorable physicochemical properties and synthetic tractability. researchgate.net The inclusion of diverse pyrazine derivatives contributes to the structural and chemical diversity of a library, increasing the probability of identifying hits in high-throughput screening campaigns.

While this compound is listed in the catalogs of several chemical suppliers, indicating its availability for inclusion in screening libraries, its specific contribution to any publicly documented library or chemoinformatics database has not been detailed. Chemoinformatics databases, such as PubChem and ChEMBL, serve as repositories for chemical information, including structure, properties, and biological activity. The presence of a compound like this compound in these databases, even without extensive biological data, is valuable for in silico screening and computational modeling studies.

Table 4: Representative Pyrazine Scaffolds in Chemical Libraries

| Pyrazine Scaffold | Key Features | Targeted Biological Space |

| 2,5-Disubstituted Pyrazines | Linear geometry, potential for H-bonding | Kinases, GPCRs |

| 2,3,5-Trisubstituted Pyrazines | Increased 3D complexity | Proteases, ion channels |

| Fused Pyrazine Systems | Rigidified conformation | DNA intercalators, enzyme inhibitors |

This table illustrates the diversity of pyrazine scaffolds used in chemical libraries. The specific inclusion and role of this compound in such libraries are not publicly documented.

Conclusion and Future Perspectives in 2 Methyl 6 Pyrrolidin 3 Yloxy Pyrazine Research

Summary of Current Research Avenues and Key Findings

While direct research on 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine is absent, the constituent pyrazine (B50134) and pyrrolidine (B122466) moieties are well-represented in medicinal chemistry, often as components of larger, biologically active molecules. Pyrazine derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. benthamdirect.commdpi.comontosight.ai

Research into pyrazine-containing compounds has yielded several clinically important drugs, underscoring the therapeutic potential of this heterocyclic scaffold. researchgate.net The hybridization of pyrazine with other pharmacophores is a common strategy in drug discovery to enhance potency and modulate physicochemical properties. mdpi.com

The table below summarizes the biological activities of some representative pyrazine derivatives, illustrating the diverse therapeutic areas in which this scaffold has been explored.

| Compound Class | Example Compound | Biological Activity | Key Findings (IC₅₀/EC₅₀) |

| Chalcone-Pyrazine Hybrids | Compound 46 | Anticancer | IC₅₀: 10.4 μM (BPH-1), 9.1 μM (MCF-7) mdpi.comnih.gov |

| Compound 47 | Anticancer | IC₅₀: 16.4 μM (PC12) mdpi.comnih.gov | |

| Compound 48 | Anticancer | IC₅₀: 10.74 μM (BEL-7402) mdpi.comnih.gov | |

| Cinnamic Acid-Pyrazine Derivatives | Compound 15 | Neuroprotective | EC₅₀: 3.55 μM (HBMEC-2) nih.gov |

| Compounds 12-14 | Neuroprotective | EC₅₀: 3.68, 3.74, 3.62 μM (SH-SY5Y) nih.gov | |

| Paeonol-Pyrazine Hybrids | Compound 37 | Anti-inflammatory | 56.32% inhibition of NO overexpression at 20 μM mdpi.comnih.gov |

Pyrrolidine-based hybrids have also shown significant promise, particularly in the development of inhibitors for enzymes like α-amylase and α-glucosidase, which are relevant to the management of type-2 diabetes. nih.gov The combination of a pyrazine and a pyrrolidine ring, as in the titular compound, therefore represents a logical next step in the exploration of novel bioactive molecules.

Identification of Underexplored Research Directions for this compound

Given the lack of specific research, the entire field of study for this compound is, by definition, underexplored. Based on the known activities of related compounds, several promising research avenues can be proposed:

Anticancer Activity: A primary area for investigation would be the compound's potential as an anticancer agent. nih.gov Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects. Mechanistic studies could then explore its impact on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer.

Enzyme Inhibition: The pyrrolidine moiety suggests potential as an enzyme inhibitor. nih.gov Screening against various enzyme classes, such as kinases, proteases, or metabolic enzymes, could identify specific molecular targets.

Neurological and Neuroprotective Effects: The neuroprotective activity of some pyrazine derivatives suggests that this compound could be investigated for its potential in models of neurodegenerative diseases. nih.gov

Antimicrobial Properties: The pyrazine core is present in some antimicrobial agents. ontosight.ai Therefore, evaluating the antibacterial and antifungal activity of the title compound is a worthwhile endeavor.

Chemical Probe Development: If the compound is found to have a specific biological activity, it could be developed into a chemical probe to study biological pathways. scispace.combiorxiv.org

Challenges and Opportunities in Pyrazine-Pyrrolidine Hybrid Research for Advanced Chemical Biology

The development of pyrazine-pyrrolidine hybrids like this compound presents both challenges and significant opportunities for the field of chemical biology.

Challenges:

Synthesis: The synthesis of asymmetrically substituted pyrazines can be challenging. rsc.orgresearchgate.net The introduction of the pyrrolidin-3-yloxy group onto the 2-methylpyrazine (B48319) core would likely involve a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis, between a halogenated 2-methylpyrazine and 3-hydroxypyrrolidine. wikipedia.org Optimizing reaction conditions to achieve good yields and purity can be a hurdle. The synthesis of optically pure (S)- or (R)-3-hydroxypyrrolidine itself requires specific stereoselective methods. google.commdpi.com

Stereochemistry: The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The synthesis and separation of the individual enantiomers will be crucial, as they may exhibit different biological activities and pharmacological profiles. chemicalbook.com

Target Identification: A significant challenge for novel compounds with no known biological activity is the identification of their molecular targets. This often requires extensive screening and advanced proteomic and metabolomic techniques.

Opportunities:

Novel Chemical Space: Pyrazine-pyrrolidine hybrids represent a relatively underexplored area of chemical space. This provides a rich opportunity for the discovery of compounds with novel mechanisms of action.

Development of Selective Inhibitors: The combination of the pyrazine and pyrrolidine scaffolds offers a versatile platform for the design of highly selective enzyme inhibitors. Fine-tuning the substituents on both rings can lead to improved potency and selectivity for the target of interest.

Chemical Biology Probes: Molecules that exhibit specific interactions with biological targets can be developed into powerful chemical probes. biorxiv.org These tools are invaluable for dissecting complex biological processes and validating new drug targets.

Structure-Activity Relationship (SAR) Studies: The modular nature of pyrazine-pyrrolidine hybrids makes them well-suited for systematic SAR studies. dntb.gov.ua By synthesizing and testing a library of analogues with variations in the substituents on both the pyrazine and pyrrolidine rings, researchers can gain a deeper understanding of the structural requirements for biological activity and optimize lead compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazine derivatives are often synthesized using ionic liquid catalysts (e.g., [Et3NH][HSO4]) under reflux conditions, with optimization of stoichiometry, temperature (80–120°C), and solvent polarity . Purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored via TLC or HPLC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituents (e.g., pyrrolidinyloxy groups) and confirms regioselectivity. Aromatic protons in pyrazine rings appear at δ 8.2–8.5 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .

- GC-MS : Quantifies volatile impurities and validates molecular ion peaks (e.g., m/z 207 for the parent ion).

- FT-IR : Confirms functional groups (C-N stretch at ~1,350 cm⁻¹, C-O-C at ~1,100 cm⁻¹) .

Q. What biological roles or activities have been reported for structurally similar pyrazine derivatives?

- Methodological Answer : Pyrazines act as semiochemicals in mammals (e.g., 2-methyl-6-(1-propenyl)-pyrazine in wolf urine induces avoidance behaviors in deer via olfactory signaling). Activity is validated through field assays (e.g., feeding trials with controlled VOC release) and GC-MS profiling of urinary volatiles . For in vitro studies, dose-response curves (0.1–100 µM) and receptor-binding assays (e.g., olfactory bulb Fos expression) are recommended .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between predicted and observed photophysical properties (e.g., phosphorescence lifetimes)?

- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations for pyrazine derivatives model vibronic coupling between S1 and S2 states. Discrepancies arise from approximations in spin-orbit coupling or solvent effects. For example, experimental phosphorescence lifetimes (e.g., 3.3 eV in benzene matrices) may deviate from ab initio predictions (3.9 eV) due to environmental dielectric screening . Calibration with hybrid DFT/MRCI methods improves accuracy .

Q. What strategies resolve contradictions in VOC quantification across analytical platforms?

- Methodological Answer : Cross-validation using AMDIS deconvolution and NIST library matching reduces false positives in GC-MS data . For pyrazines like this compound, internal standards (e.g., deuterated pyrazines) normalize batch variations. Discrepancies in abundance (e.g., ±20% across LC-MS/MS vs. SPME-GC-MS) are addressed via matrix-matched calibration curves .

Q. How does the compound’s redox activity influence its application in 2D conductive materials?

- Methodological Answer : Pyrazine ligands in coordination polymers (e.g., CrCl2(pyrazine)₂) facilitate electron delocalization, yielding conductivity up to 10⁻² S/cm. Charge transfer is validated via XPS (Cr 2p₃/₂ at 577.5 eV) and magnetometry (ferrimagnetic ordering below 55 K). Computational MD simulations reveal staggered guest-host π-stacking (60° offset), critical for spin polarization .

Q. What role does stereoelectronic tuning play in multicomponent reactions involving this compound?

- Methodological Answer : The pyrrolidinyloxy group’s electron-donating effect enhances nucleophilicity at the pyrazine N-atom. In Knoevenagel condensations, this promotes regioselective C-C bond formation (yield >75%). Solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., Mg/Al hydrotalcite) further modulate reaction pathways .

Q. How can environmental persistence or toxicity be assessed for pyrazine derivatives?

- Methodological Answer :

- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) and Daphnia magna LC50 assays. Pyrazines with log Kow >2.5 (e.g., this compound) may bioaccumulate; QSAR models predict aquatic toxicity .

- Degradation : Photolysis half-lives (e.g., t₁/₂ = 48 h under UV/Vis) are measured via HPLC-UV. Microbial degradation (e.g., Pseudomonas spp.) is monitored using 14C-labeled analogs .

Critical Notes

- Data Gaps : Direct studies on this compound are limited; extrapolate cautiously from analogous pyrazines.

- Contradictions : Computational vs. experimental photophysical data require systematic benchmarking (e.g., solvent dielectric constant adjustments) .

- Safety : Follow OSHA guidelines for handling pyrazines (e.g., PPE for neurotoxicants; avoid inhalation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.